ND-336 -

ND-336

Catalog Number: EVT-276917
CAS Number:
Molecular Formula: C16H18ClNO3S2
Molecular Weight: 371.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ND-336 is a selective inhibitor of the gelatinases matrix metalloproteinase-2 (MMP-2) and MMP-9, as well as MMP-14 (Kis = 85, 150, and 120 nM, respectively). It has minimal effect on other MMPs. ND-336 accelerates diabetic wound healing in mice by lowering inflammation and by enhancing angiogenesis and re-epithelialization of the wound.
Synthesis Analysis

Methods and Technical Details

The synthesis of ND-336 involves several chemical reactions that yield the desired compound with high specificity. Initial synthetic pathways utilize thiobenzoic acid as a precursor, employing copper-catalyzed coupling reactions to form key intermediates. The synthesis typically follows a multi-step approach that includes:

  1. Formation of Key Intermediates: Utilizing thiobenzoic acid and other aryl halides to construct the core structure of ND-336.
  2. Reduction Steps: Employing borane dimethyl sulfide complex to reduce intermediates to alcohol forms.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

ND-336's molecular structure is characterized by its unique thiirane ring system, which contributes to its biological activity. The compound's chemical formula is C15_{15}H16_{16}N2_{2}O2_{2}S, and it has a molecular weight of approximately 288.36 g/mol.

Key structural features include:

  • A thiirane ring that plays a crucial role in its interaction with metalloproteinases.
  • An aryl substituent that enhances selectivity towards MMP-9.

Crystallographic data supports the three-dimensional conformation of ND-336, revealing insights into its binding interactions within the active site of MMPs .

Chemical Reactions Analysis

Reactions and Technical Details

ND-336 undergoes various chemical reactions primarily related to its metabolism and interaction with target enzymes. Key reactions include:

  1. Oxidative Deamination: Catalyzed by monoamine oxidase, resulting in the formation of an arylaldehyde intermediate.
  2. Reductive Metabolism: This leads to the formation of alcohol metabolite M2 and carboxylate metabolite M3 through further oxidative processes.
  3. Phase 1 and Phase 2 Metabolism: Involves cytochrome P450 enzymes and conjugation reactions such as glucuronidation and acetylation, which modify ND-336 for excretion .

These metabolic pathways are essential for understanding the pharmacokinetics of ND-336.

Mechanism of Action

Process and Data

The mechanism of action for ND-336 primarily revolves around its role as a selective inhibitor of MMP-9. It binds to the active site of the enzyme, leading to:

  1. Slow-Binding Inhibition: With a dissociation constant (Ki_i) value of 19 nM, ND-336 exhibits a long residence time on MMP-9 (approximately 300 minutes), indicating strong binding affinity.
  2. Selectivity: It shows significantly lower inhibition against MMP-8 (Ki_i = 8590 nM), highlighting its specificity towards MMP-9 .

This selective inhibition is crucial in therapeutic contexts where modulation of matrix metalloproteinases can enhance tissue repair without affecting other physiological processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ND-336 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods during purity assessments.

These properties are essential for formulating ND-336 into therapeutic agents suitable for clinical use .

Applications

Scientific Uses

ND-336 has promising applications in various scientific fields:

  1. Wound Healing: Its primary application lies in enhancing diabetic wound healing by modulating inflammatory responses through selective inhibition of matrix metalloproteinases.
  2. Cancer Research: Given its role in extracellular matrix remodeling, ND-336 may be explored for therapeutic strategies in cancer metastasis prevention.
  3. Drug Development: As a lead compound, it serves as a template for developing new MMP inhibitors with improved efficacy profiles .

The ongoing research into ND-336 continues to unveil its potential across multiple therapeutic avenues, underscoring its significance in modern medicinal chemistry.

Introduction to ND-336

Chemical Characterization of ND-336

Structural Analysis and Physicochemical Properties

ND-336 possesses a molecular weight of 335.06 g/mol for the free base and 371.90 g/mol for the hydrochloride salt [3] [6] [7]. Its core structure integrates a chiral thiirane (episulfide) ring connected via a sulfonyl linker to a biphenylether scaffold bearing a terminal aminomethyl group. Key physicochemical properties include:

  • Lipophilicity: Calculated XLogP of 2.72 [6], indicating moderate hydrophobicity favorable for membrane permeability.
  • Polar Surface Area (PSA): 77.77 Ų [6], aligning with properties typically conducive to cellular uptake.
  • Hydrogen Bonding: Features 3 hydrogen bond acceptors and 1 hydrogen bond donor [6].
  • Solubility: Exhibits solubility in dimethyl sulfoxide (DMSO) (>30 mg/mL) but limited aqueous solubility [7].
  • Stereochemistry: The stereogenic center at the thiirane ring carbon dictates enantiomeric specificity. The (R)-enantiomer, (R)-ND-336 (CAS# 2252493-33-5), demonstrates significantly enhanced potency and selectivity for MMP-9 compared to the (S)-enantiomer [3] [4].

Table 1: Physicochemical Profile of ND-336

PropertyValueSource/Measurement
Molecular Formula (Free base)C₁₆H₁₇NO₃S₂ [3] [6]
Molecular Formula (HCl Salt)C₁₆H₁₈ClNO₃S₂ [3] [7]
Molecular Weight (Free base)335.06 g/mol [6]
Molecular Weight (HCl Salt)371.90 g/mol [3] [7]
XLogP2.72Calculated [6]
Topological Polar Surface Area (TPSA)77.77 ŲCalculated [6]
Hydrogen Bond Donors1 [6]
Hydrogen Bond Acceptors3 [6]
Rotatable Bonds6 [6]
StereochemistryChiral (Thiirane carbon) [3] [4]
Active Enantiomer(R)-ND-336 [3] [4]
SolubilitySoluble in DMSO (>30 mg/mL) [3] [7]

Synthesis Pathways and Enantiomeric Specificity

The synthesis of ND-336 centers on constructing the chiral thiirane moiety linked to the biphenyl sulfone core. A common approach involves the nucleophilic displacement of an activated aryl fluoride on a precursor like 4-fluorophenyl phenyl sulfone by 4-(aminomethyl)phenol. Subsequent functionalization introduces the chiral thiirane group. Crucially, achieving enantiomeric purity requires either resolution techniques or asymmetric synthesis targeting the (R)-thiirane configuration [4]. Metabolism studies reveal distinct pathways:

  • Oxidative Deamination: The primary route, catalyzed by monoamine oxidase A (MAO-A), generates an aldehyde intermediate. This aldehyde undergoes further metabolism via reduction to yield the benzylic alcohol metabolite M2 (hydroxymethyl derivative) or oxidation to yield the carboxylic acid metabolite M3. M2 and M3 are observed across species (mouse, rat, dog, minipig, monkey, human) [4].
  • N-Acetylation: A minor, rat-specific pathway produces the acetamide metabolite M1 [4].

Table 2: Key Metabolic Pathways and Metabolites of (R)-ND-336

MetaboliteStructureFormation PathwaySpecies ObservedEnzymes Involved
M2(Hydroxymethyl derivative)Reduction of Aldehyde IntermediateAll species tested (Mouse, Rat, Dog, Minipig, Monkey, Human)Aldehyde Reductase
M3(Carboxylic acid derivative)Oxidation of Aldehyde IntermediateAll species tested (Mouse, Rat, Dog, Minipig, Monkey, Human)Aldehyde Dehydrogenase
M1(N-Acetyl derivative)N-Acetylation of primary amineRat onlyN-Acetyltransferase (NAT)

Synthetic standards confirmed the identities of M1, M2, and M3 [4]. Notably, metabolites M1, M2, and M3 exhibit significantly reduced inhibitory activity against MMP-9 (Ki/IC50 >> Ki of parent (R)-ND-336), indicating metabolic inactivation is a key clearance mechanism [4].

ND-336 as a Selective Matrix Metalloprotease (MMP) Inhibitor

Target Enzymes: MMP-9, MMP-2, and MMP-14

ND-336 functions as a potent and selective inhibitor targeting specific members of the MMP family:

  • MMP-9 (Gelatinase B): This is the primary therapeutic target. (R)-ND-336 inhibits MMP-9 as a slow-binding, tight-binding inhibitor with a dissociation constant (Ki) of 19 ± 3 nM [1] [3] [4]. It exhibits exquisite selectivity for MMP-9 over the structurally related neutrophil collagenase MMP-8 (Ki = 8590 ± 230 nM) [1] [4]. This selectivity (>450-fold) is pharmacologically critical as MMP-9 activity impedes wound healing while MMP-8 promotes it [1].
  • MMP-2 (Gelatinase A): (R)-ND-336 inhibits MMP-2 with a Ki of 127 nM [3], demonstrating good but lesser potency compared to MMP-9. Inhibition kinetics for MMP-2 are less thoroughly characterized in the available sources but indicate significant activity.
  • MMP-14 (MT1-MMP): (R)-ND-336 inhibits this membrane-type MMP with a Ki of 119 nM [3]. MMP-14 plays roles in pro-MMP-2 activation and direct ECM degradation, relevant to its potential involvement in wound pathologies.
  • Selectivity Profile: (R)-ND-336 exhibits poor inhibition (Ki > 100 µM) against most other MMPs, confirming its narrow target spectrum focused on gelatinases and MT1-MMP [3] [4]. This selectivity profile is a major advantage over earlier broad-spectrum MMP inhibitors, minimizing potential mechanism-based side effects.

The pathological relevance of MMP-9 targeting is underscored by findings that active MMP-9 levels are significantly elevated (5-fold in severe human DFUs, 20% increase in infected diabetic mouse wounds) compared to controls, correlating with delayed healing [1]. Inhibition of MMP-9, MMP-2, and MMP-14 by ND-336 addresses key proteases driving excessive extracellular matrix (ECM) degradation and impaired tissue repair in chronic wounds.

Mechanism of Action: Competitive vs. Noncompetitive Inhibition

ND-336 exerts its inhibitory effects through distinct kinetic mechanisms depending on the target MMP, exploiting structural differences in their active sites:

  • MMP-9 Inhibition (Slow-Binding, Competitive): (R)-ND-336 acts as a competitive inhibitor of MMP-9, binding reversibly but with high affinity directly within the enzyme's catalytic active site, competing with substrate binding [1] [4]. Its most distinctive feature is its slow-binding kinetics:
  • High Affinity: Ki = 19 ± 3 nM [1] [3] [4].
  • Long Residence Time: Once bound, (R)-ND-336 dissociates very slowly from MMP-9, with a residence time (1/koff) of 300 ± 1 minutes (5 hours) [1] [4]. This prolonged occupancy significantly enhances its in vivo efficacy despite potential rapid systemic clearance.
  • MMP-8 Inhibition (Noncompetitive): In stark contrast, (R)-ND-336 inhibits MMP-8 via a noncompetitive mechanism (Ki = 8590 ± 230 nM), meaning it binds to an allosteric site distinct from the catalytic zinc, inducing a conformational change that reduces enzyme activity without competing directly with substrate [1] [4]. Crucially, its residence time on MMP-8 is very short (seconds) [1] [4]. This kinetic selectivity underpins the ability of (R)-ND-336 to inhibit detrimental MMP-9 without interfering with beneficial MMP-8 activity during wound healing.
  • MMP-2 and MMP-14 Inhibition: While the detailed kinetic mechanisms for MMP-2 and MMP-14 inhibition by (R)-ND-336 are less explicitly detailed in the provided sources, their Ki values (85-150 nM) [2] [3] suggest potent competitive or possibly slow-binding inhibition, though likely with shorter residence times than observed for MMP-9.

Table 3: Inhibition Kinetics and Mechanism of (R)-ND-336 against Key MMP Targets

Target MMPInhibition Constant (Ki)Mechanism of InhibitionResidence TimeSelectivity vs. MMP-8Therapeutic Consequence
MMP-9 (Gelatinase B)19 ± 3 nMCompetitive, Slow-Binding300 ± 1 min>450-foldProlonged suppression of detrimental MMP-9 activity
MMP-8 (Neutrophil Collagenase)8590 ± 230 nMNoncompetitiveSecondsReferenceSpares beneficial MMP-8 activity
MMP-2 (Gelatinase A)127 nM [3], 85 nM [2]*Not Fully Specified (Likely Competitive)Not Reported>60-foldContributes to reduced gelatin degradation
MMP-14 (MT1-MMP)119 nM [3], 120 nM [2]*Not Fully Specified (Likely Competitive)Not Reported>70-foldMay inhibit pro-MMP-2 activation and direct ECM cleavage

Note: Slight variations in reported Ki values exist between sources. Values cited reflect specific publications. The core finding of potent inhibition holds.

The combination of high affinity for MMP-9, slow dissociation kinetics, and differential inhibition mechanisms (competitive/slow-binding vs. noncompetitive/transient) provides (R)-ND-336 with a unique pharmacological profile enabling selective suppression of pathological MMP-9 activity while preserving or allowing reparative functions of other MMPs like MMP-8 in complex wound environments [1] [4].

Properties

Product Name

ND-336

IUPAC Name

[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride

Molecular Formula

C16H18ClNO3S2

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H

InChI Key

DRGIZFGSEKSFIC-UHFFFAOYSA-N

SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl

Synonyms

4-[4-[(2-thiiranylmethyl)sulfonyl]phenoxy]-benzenemethanamine, monohydrochloride

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.